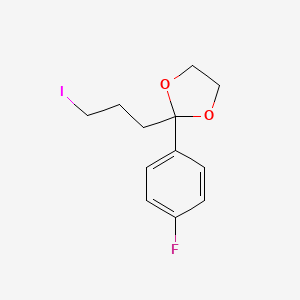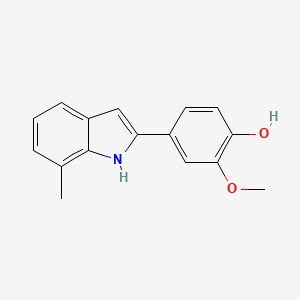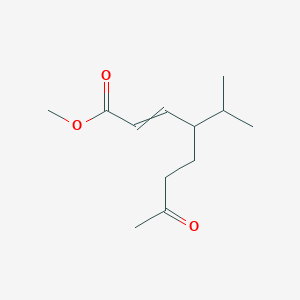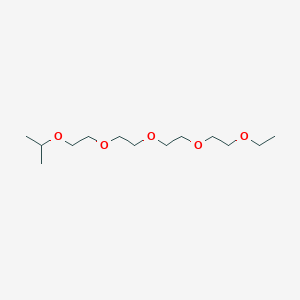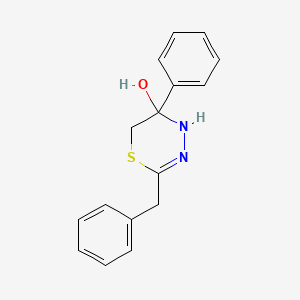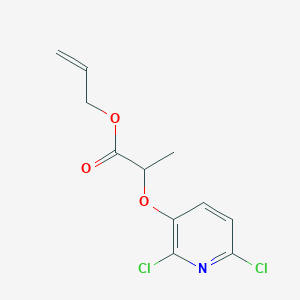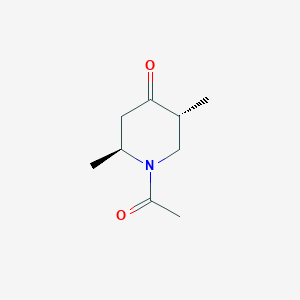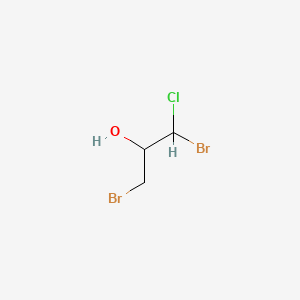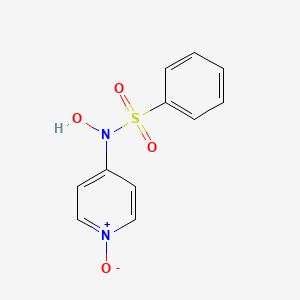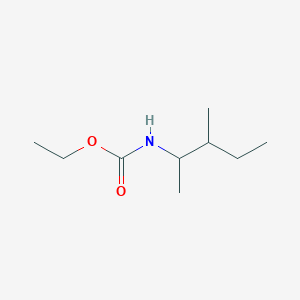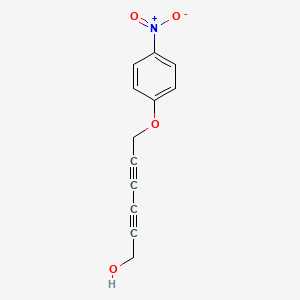
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C12H7NO4 It is characterized by the presence of a nitrophenoxy group attached to a hexa-2,4-diyn-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 4-nitrophenol with hexa-2,4-diyn-1-ol. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 6-(4-Aminophenoxy)hexa-2,4-diyn-1-OL.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA makes it a potential candidate for therapeutic applications. The pathways involved may include oxidative stress and disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Nitrophenoxy)hexa-2,4-diyn-1-OL
- 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL
- 6-(4-Aminophenoxy)hexa-2,4-diyn-1-OL
Uniqueness
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL is unique due to the position of the nitro group on the phenoxy ring, which influences its reactivity and interaction with biological targets. The presence of the diyn-1-ol backbone also imparts distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62706-82-5 |
|---|---|
Fórmula molecular |
C12H9NO4 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
6-(4-nitrophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H9NO4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,9-10H2 |
Clave InChI |
AHQBHMPWHXRYPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCC#CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


